molecular formula C9H19NO2 B3198193 2-(Methylamino)octanoic acid CAS No. 101080-67-5

2-(Methylamino)octanoic acid

Cat. No. B3198193
CAS RN: 101080-67-5
M. Wt: 173.25 g/mol
InChI Key: JXOCWFZISGFFJB-UHFFFAOYSA-N
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Description

2-(Methylamino)octanoic acid, also known as methyloctanoic acid, is an organic chemical compound . It has a molecular weight of 173.26 . The compound is typically in powder form and is stored at room temperature .


Molecular Structure Analysis

The molecular formula of this compound is C9H19NO2 . The InChI code is 1S/C9H19NO2/c1-3-4-5-6-7-8 (10-2)9 (11)12/h8,10H,3-7H2,1-2H3, (H,11,12) .


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 173.26 .

Scientific Research Applications

Polymerization Studies

  • Polymerization Catalysis : Sn(II)2−ethylhexanoate (SnOct2), which releases octanoic acid, has been studied for its role in catalyzing polymerizations, particularly for lactide. This catalysis is significant in polymer chemistry, contributing to the development of biodegradable plastics and other materials (Kricheldorf, Kreiser-Saunders, & Stricker, 2000).

Synthesis and Resolution Studies

  • Neurotoxin Synthesis : Research on 2-amino-3-([15N]-methylamino)propanoic acid (a compound closely related to 2-(Methylamino)octanoic acid) has been conducted, focusing on its synthesis and potential as a neurotoxin. This contributes to our understanding of neurotoxic substances and their synthesis (Hu & Ziffer, 1990).

Chemical Reactions and Synthesis

  • Microwave-Assisted Synthesis : Studies have been conducted on the synthesis of 2-(Methylamino)nicotinic acid, demonstrating the efficacy of microwave-assisted reactions. This research is relevant for the development of efficient synthetic methods in organic chemistry (Quevedo, Bavetsias, & McDonald, 2009).

Metabolic Studies

  • Catabolism of Related Compounds : Research on the catabolism of 2-methyl[1-(14)C]octanoic acid provides insights into the metabolic pathways of similar compounds, which is crucial for understanding their biological roles and potential therapeutic applications (Dean & Whitehouse, 1966).

Chiral Chemistry Applications

  • Chiral Compound Synthesis : The synthesis of (+)-carpamic acid, which involves a process similar to that used for this compound, has been researched. This has applications in the development of chiral drugs and other chiral compounds (Masuda, Tashiro, & Mori, 2006).

Material Science Applications

  • Unimolecular Micelles Study : Fluorescence studies of pH-responsive unimolecular micelles using polymers with pendent octanoic acid are significant in material science, particularly in the development of smart materials and drug delivery systems (Yusa, Sakakibara, Yamamoto, & Morishima, 2002).

Safety and Hazards

The safety information for 2-(Methylamino)octanoic acid indicates that it may be harmful if swallowed, inhaled, or in contact with skin . It may cause severe skin burns and eye damage, and may cause respiratory irritation .

properties

IUPAC Name

2-(methylamino)octanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2/c1-3-4-5-6-7-8(10-2)9(11)12/h8,10H,3-7H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXOCWFZISGFFJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C(=O)O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801309336
Record name 2-(Methylamino)octanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801309336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

101080-67-5
Record name 2-(Methylamino)octanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=101080-67-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Methylamino)octanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801309336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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